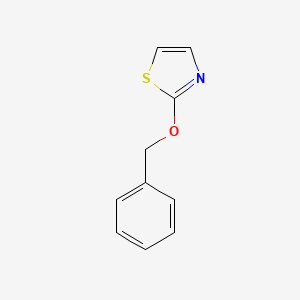

2-(Benzyloxy)-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRGVLSJJBNEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312629 | |

| Record name | 2-(Phenylmethoxy)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1304771-28-5 | |

| Record name | 2-(Phenylmethoxy)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1304771-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylmethoxy)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 1,3 Thiazole Heterocycles in Synthetic Strategies

The 1,3-thiazole ring is a fundamental structural motif found in a vast array of biologically active compounds and functional materials. fabad.org.trnih.govbepls.com Its prevalence in natural products, pharmaceuticals, and agrochemicals underscores its importance in medicinal and materials chemistry. fabad.org.trwikipedia.org In the realm of synthetic organic chemistry, the thiazole (B1198619) nucleus is prized for its stability under a wide range of reaction conditions and its capacity to be transformed into other valuable functional groups. orgsyn.org

One of the most notable applications of the 1,3-thiazole ring is its use as a "masked" formyl group. orgsyn.org This synthetic strategy, often referred to as the "Thiazole-Aldehyde Synthesis," allows for the introduction of an aldehyde functionality in a controlled and stereoselective manner. orgsyn.org The thiazole ring can be readily converted to a formyl group through a three-step, one-pot procedure involving N-methylation, reduction, and hydrolysis. wikipedia.orgorgsyn.org This transformation has proven invaluable in the synthesis of complex molecules, particularly in the realm of carbohydrate chemistry for the homologation of sugars. orgsyn.org

Furthermore, the thiazole ring possesses multiple reaction sites, enabling a diverse range of chemical modifications. nih.gov This versatility allows chemists to fine-tune the electronic and steric properties of thiazole-containing molecules, making them adaptable for various applications, including as catalysts, liquid crystals, and sensors. nih.gov The development of new synthetic methods, such as multicomponent reactions and environmentally benign approaches, has further expanded the accessibility and utility of thiazole derivatives in modern organic synthesis. bepls.comijcce.ac.ir

Overview of Benzyloxy Substitution Patterns in Thiazole Architectures

Direct and Indirect Functionalization Approaches to the Thiazole Ring

The construction of the thiazole scaffold is the foundational step in synthesizing this compound. Various methods, from classic cyclocondensations to modern multi-component reactions, offer pathways to the core heterocyclic structure.

Cyclocondensation Reactions in Thiazole Formation

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from two or more molecules. wisdomlib.org The most renowned method for thiazole synthesis is the Hantzsch thiazole synthesis, which traditionally involves the condensation of an α-haloketone with a thioamide. iau.irscispace.com While highly reliable for many substitution patterns, the direct synthesis of 2-alkoxythiazoles, including 2-benzyloxy derivatives, via the Hantzsch method requires specific precursors. iau.iracs.org An adaptation involves using an O-benzyl-thiocarbamate or a related thio-precursor in place of the traditional thioamide.

Another significant cyclocondensation approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. While primarily used for oxazoles, adaptations using phosphorus pentasulfide can yield thiazoles. scispace.com These reactions form the thiazole ring, which can then be functionalized. For instance, a common strategy is to synthesize a 2-aminothiazole (B372263) or 2-hydroxythiazole (which exists in equilibrium with its 2-thiazolone tautomer) as a stable intermediate, which is then converted to the desired 2-benzyloxy derivative in a subsequent step. clockss.orgresearchgate.net

| Reaction Name | Reactants | Significance |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | The most widely used and reliable method for thiazole ring formation. iau.iracs.org |

| Robinson-Gabriel Synthesis | 2-Acylaminoketone | Primarily for oxazoles but adaptable for thiazoles, offering an alternative pathway. scispace.com |

Multi-Component Reactions (MCRs) for Thiazole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient and atom-economical route to complex molecules like thiazoles. iau.irnih.gov Several MCRs have been developed to produce highly substituted thiazole derivatives. benthamdirect.comnih.gov

For example, a four-component reaction involving aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, and thiocarboxylic acids has been utilized to synthesize polysubstituted thiazoles. nih.gov Another reported MCR for generating 2,4-disubstituted thiazoles involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide. thieme-connect.com A one-pot synthesis of pyrazole-linked thiazole derivatives has been achieved through the reaction of aryl glyoxal, aryl thioamide, and pyrazolones. acs.org Recently, a one-pot condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a pyrazole-4-carbaldehyde derivative was used to synthesize complex thiazole structures already containing the benzyloxy moiety. ijcce.ac.ir These MCRs provide a powerful tool for creating diverse thiazole libraries by varying the starting components. iau.ir

| MCR Type | Key Components | Product Type | Reference |

| Ugi/Wittig Type | Aldehydes, Isocyanides, Amines, Thiocarboxylic acids | Polysubstituted thiazoles | nih.gov |

| Domino Approach | Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | Trisubstituted thiazoles | nih.gov |

| One-Pot Condensation | 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide, Pyrazole-4-carbaldehyde | Pyrazole-hydrazino-thiazole derivatives | ijcce.ac.ir |

Regioselective Synthesis of Substituted 1,3-Thiazoles

Controlling the position of substituents on the thiazole ring, known as regioselectivity, is crucial for synthesizing specific isomers. The Hantzsch synthesis is often limited in its ability to produce certain substitution patterns, such as 2,5-disubstituted thiazoles, due to the instability of the required α-haloaldehydes. acs.orgrsc.org This has driven the development of alternative, highly regioselective methods.

One strategy involves a sequential copper(I)-catalyzed cycloaddition of terminal alkynes and sulfonyl azides, followed by a rhodium(II)-catalyzed reaction with thionoesters to yield 2,5-disubstituted thiazoles. acs.orgnih.gov Another approach uses the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with reagents like TosMIC or ethyl isocyanoacetate to give regioselective access to either 2,5- or 4,5-disubstituted thiazoles. rsc.org Furthermore, cascade reactions, such as those between 3-chlorochromones and thioamides, have been developed to produce substituted thiazoles with high regioselectivity. nih.gov These advanced methods provide precise control over the final structure, which is essential for targeted drug design and material science.

Benzyloxy Group Introduction and Modification Techniques

Once the thiazole ring is formed, or concurrently, the benzyloxy group must be introduced. This can be achieved through direct etherification or by using the benzyl group as a temporary protecting group for a hydroxyl functional group.

Etherification and Alkylation Strategies

The most direct method for introducing the benzyloxy group onto a thiazole ring is through the Williamson ether synthesis. nih.gov This typically involves the reaction of a 2-hydroxythiazole (or its tautomer, 2-thiazolone) with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. wikipedia.orgcommonorganicchemistry.com The base, commonly sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the benzyl halide in an SN2 reaction. rsc.orguwindsor.ca

This strategy has been successfully applied in the synthesis of various complex molecules. For instance, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate was benzylated using substituted benzyl bromides and potassium carbonate to afford the corresponding benzyloxy derivatives. arkat-usa.org The choice of base and solvent is critical to optimize the reaction yield and prevent side reactions. rsc.org

| Precursor | Reagent | Base | Reaction Type |

| 2-Hydroxythiazole / 2-Thiazolone | Benzyl bromide (BnBr) | Sodium Hydride (NaH) | Williamson Ether Synthesis / Alkylation rsc.orguwindsor.ca |

| 2-Hydroxythiazole / 2-Thiazolone | Benzyl chloride (BnCl) | Potassium Carbonate (K2CO3) | Williamson Ether Synthesis / Alkylation arkat-usa.org |

Protecting Group Chemistry in Thiazole Synthesis

In multi-step syntheses, a functional group may need to be temporarily masked to prevent it from interfering with subsequent reactions. organic-chemistry.org The benzyl group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and the multiple methods available for its removal. wikipedia.orglibretexts.org

In the context of thiazole synthesis, a 2-hydroxythiazole can be protected by converting it to a 2-benzyloxythiazole. uwindsor.ca This is achieved via the etherification methods described previously. wikipedia.org The robust benzyl ether protects the hydroxyl group during subsequent chemical transformations on other parts of the molecule. uwindsor.ca Once the desired modifications are complete, the benzyl group can be removed to regenerate the free hydroxyl group. A common method for deprotection is hydrogenolysis, which involves reaction with hydrogen gas in the presence of a palladium catalyst (Pd/C). uwindsor.calibretexts.org This cleavage is typically clean and efficient, making the benzyl group a versatile tool in the synthetic chemist's arsenal.

Sustainable and Efficient Synthetic Routes

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern medicinal chemistry. For the synthesis of this compound derivatives, green chemistry approaches such as microwave-assisted synthesis and ultrasound-promoted transformations offer significant advantages over conventional methods. bepls.com These techniques often lead to shorter reaction times, higher yields, reduced energy consumption, and the use of more environmentally benign reaction conditions. bepls.comwisdomlib.org

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating a wide range of reactions by enabling rapid and uniform heating of the reaction mixture. acs.orgsciencescholar.us This technology dramatically reduces reaction times from hours to minutes and frequently improves product yields compared to traditional heating methods. acs.orgnih.gov The application of microwave-assisted synthesis is particularly beneficial for the construction of heterocyclic scaffolds like thiazoles, which are prevalent in many pharmaceutical agents. acs.orgjpionline.org

A notable example demonstrating the efficiency of this technique is the one-pot synthesis of a benzyloxy-substituted benzothiazole (B30560) derivative. Researchers have successfully synthesized 2-[4-(Benzyloxy)-3-methoxyphenyl]benzo[d]thiazole through the microwave-assisted condensation of 2-aminothiophenol (B119425) with 4-(benzyloxy)-3-methoxybenzaldehyde. ias.ac.inresearchgate.net This reaction, promoted by phenyliodine(III) bis(trifluoroacetate) (PIFA), proceeds to completion in a remarkably short time frame, yielding the desired product in high purity and excellent yield. researchgate.net While this example involves a benzothiazole, the core reaction highlights a viable and rapid strategy for incorporating the benzyloxy-phenyl group into a thiazole-type ring system under microwave conditions. ias.ac.inresearchgate.net

| Reactants | Conditions | Product | Yield | Reference |

| 2-Aminothiophenol, 4-(Benzyloxy)-3-methoxybenzaldehyde | Microwave Irradiation (80°C), 15 minutes | 2-[4-(Benzyloxy)-3-methoxyphenyl]benzo[d]thiazole | 92% | ias.ac.in, researchgate.net |

Table 1: Example of Microwave-Assisted Synthesis of a Benzyloxy-Substituted Benzothiazole.

The success of such protocols underscores the potential of microwave-assisted synthesis for the rapid and efficient production of diverse libraries of this compound derivatives for further biological evaluation. acs.org

Ultrasound-Promoted Chemical Transformations

Ultrasound-assisted organic synthesis, or sonochemistry, utilizes the energy of acoustic waves to induce cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles. This process generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. wisdomlib.orgmdpi.com This green chemistry approach offers advantages such as increased reaction rates, higher yields, and milder reaction conditions, often at ambient temperature and pressure. bepls.commdpi.com

While specific research detailing the ultrasound-promoted synthesis of this compound derivatives is not extensively documented in the provided sources, the general applicability of this method for thiazole synthesis is well-established. For instance, an eco-friendly protocol for synthesizing novel thiazole derivatives employs a recyclable cross-linked chitosan (B1678972) hydrogel biocatalyst under ultrasonic irradiation (40 kHz, 250 W). mdpi.com The reactions are typically conducted in a water bath at a mild temperature of 40°C for 30 to 60 minutes, demonstrating the energy efficiency and gentle conditions of this method. mdpi.com

Furthermore, the feasibility of using sonochemistry for reactions involving benzyloxy-containing compounds has been demonstrated. In one study, a key precursor, methyl 4-(benzyloxy)benzoate, was synthesized by reacting benzyl chloride and methyl 4-hydroxybenzoate (B8730719) using an ultra-sonicator, with the reaction completing in 4 hours. nih.gov The subsequent cyclocondensation step to form a different heterocyclic system (azetidin-2-one) from a Schiff's base derived from the benzyloxy precursor was also efficiently carried out under ultrasonic irradiation, reducing the reaction time to just 2 hours compared to 8-10 hours by conventional reflux. nih.gov

| Reaction Type | General Conditions | Advantages | Reference |

| Synthesis of Thiazole Derivatives | Ultrasonic irradiation (e.g., 40 kHz, 250 W), 40°C, 30-60 min, recyclable catalyst | High yields, mild conditions, reduced reaction time | mdpi.com |

| Synthesis of a Benzyloxy-containing Precursor | Ultra-sonicator, 4 hours | Efficient precursor formation | nih.gov |

Table 2: General Conditions and Advantages of Ultrasound-Promoted Synthesis for Thiazoles and Related Compounds.

These findings collectively suggest that ultrasound-promoted transformations are a highly promising and sustainable strategy for the synthesis of this compound derivatives, even though direct, specific examples are not detailed in the available literature. The proven efficiency for both thiazole ring formation and reactions involving benzyloxy-substituted precursors provides a strong basis for the development of such protocols. mdpi.comnih.gov

Chemical Reactivity and Mechanistic Elucidation of 2 Benzyloxy 1,3 Thiazole Systems

Electrophilic and Nucleophilic Reactivity of the 1,3-Thiazole Nucleus.numberanalytics.comslideshare.net

The 1,3-thiazole ring is an aromatic heterocycle with distinct regions of electrophilicity and nucleophilicity that govern its reactivity. researchgate.net The presence of the electron-donating benzyloxy group at the C2 position significantly influences the electron distribution within the ring, enhancing its reactivity towards electrophiles.

Electrophilic substitution reactions on the thiazole (B1198619) ring, such as nitration and sulfonation, typically occur at the C5 position. numberanalytics.comslideshare.net This is due to the directing effect of the ring nitrogen atom. numberanalytics.com For instance, nitration with a mixture of concentrated nitric and sulfuric acids yields 5-nitrothiazole. slideshare.net Similarly, sulfonation with oleum (B3057394) and sulfuric acid produces thiazole-5-sulfonic acid. slideshare.net Halogenation, another common electrophilic substitution, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com The reactivity of the thiazole ring towards bromination is enhanced by the presence of electron-donating groups. slideshare.net

While the thiazole ring is generally more susceptible to electrophilic attack, nucleophilic substitution reactions can occur under specific conditions, particularly when a good leaving group is present on the ring. numberanalytics.com Deprotonation with strong bases, such as organolithium compounds, occurs at the C2 position, forming a 2-lithiothiazole which can then react with various electrophiles. wikipedia.org

The reactivity of the thiazole nucleus can be summarized in the following table:

| Reaction Type | Position of Attack | Reagents | Product |

| Nitration | C5 | Conc. HNO₃, Conc. H₂SO₄ | 5-Nitrothiazole |

| Sulfonation | C5 | Oleum, H₂SO₄ | Thiazole-5-sulfonic acid |

| Halogenation | C5 | NBS, NCS | 5-Halothiazole |

| Lithiation | C2 | Organolithium compounds | 2-Lithiothiazole |

Transformations Involving the Benzyloxy Ether Linkage.evitachem.com

The benzyloxy ether linkage in 2-(benzyloxy)-1,3-thiazole is a key functional group that can undergo various transformations. Cleavage of this ether bond is a common reaction, often achieved through hydrogenolysis. This process typically involves the use of a palladium catalyst (Pd/C) and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents, to yield the corresponding 2-hydroxythiazole and toluene.

The benzyloxy group can also be removed under acidic conditions, though this is less common for aryl ethers. Additionally, certain Lewis acids can facilitate the cleavage of the ether bond. The benzyloxy group is generally stable under basic conditions, allowing for transformations on other parts of the molecule without affecting the ether linkage. evitachem.com

In some instances, the benzyloxy group can participate in rearrangement reactions. For example, palladium-catalyzed reactions can lead to an O- to N-alkyl migratory rearrangement, transforming 2-alkoxythiazoles into 3-alkyl-5-arylthiazol-2(3H)-ones. thieme-connect.com

Metal-Catalyzed Reactions of Thiazole Derivatives.mdpi.com

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of thiazole derivatives. nih.govfigshare.com Palladium-catalyzed reactions, in particular, have been extensively studied for C-H bond activation and the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgorganic-chemistry.orgacs.org

Palladium-catalyzed direct arylation of 2-alkoxythiazoles at the C5 position has been achieved using aryl bromides in the presence of a palladium catalyst and a base. thieme-connect.com This reaction provides a direct method for the synthesis of 2-alkoxy-5-arylthiazoles. thieme-connect.com The reaction conditions can be tuned to favor either C5-arylation or a one-pot direct arylation with an O- to N-alkyl migratory rearrangement, leading to 3-alkyl-5-arylthiazol-2(3H)-ones. thieme-connect.com

Copper-catalyzed reactions are also employed in the synthesis of thiazole derivatives. nih.govfigshare.com For instance, copper- and palladium-catalyzed cross-coupling reactions have been developed for the synthesis of N-fused benzo nih.govresearchgate.netimidazo[2,1-b]thiazole derivatives. nih.govfigshare.com

The following table summarizes key metal-catalyzed reactions of thiazole derivatives:

| Reaction Type | Catalyst | Reactants | Product |

| C5-Arylation | Pd(OAc)₂ | 2-Alkoxythiazole, Aryl bromide | 2-Alkoxy-5-arylthiazole |

| O- to N-Alkyl Migratory Rearrangement | Pd(OAc)₂ | 2-Alkoxythiazole, Aryl bromide | 3-Alkyl-5-arylthiazol-2(3H)-one |

| N-Fused Heterocycle Synthesis | Cu and Pd catalysts | trans-1,2-Diiodoalkenes, 1H-Benzo[d]imidazole-2-thiols, Halobenzenes | N-Fused benzo nih.govresearchgate.netimidazo[2,1-b]thiazole derivatives |

Photochemical Reactivity of Thiazole Rings.researchgate.netnih.gov

The photochemical reactivity of the thiazole ring involves various transformations, including ring-opening, rearrangements, and fragmentation. researchgate.netnih.govrsc.org Upon UV irradiation, thiazole can undergo cleavage of the S1–C2 bond, leading to the formation of intermediates like syn-2-isocyanoethenethiol or 2-isocyanothiirane. researchgate.netnih.gov These initial photoproducts can then undergo further reactions upon prolonged irradiation. researchgate.netnih.gov

The photolysis of thiazole derivatives can also lead to the formation of various radical species. nih.gov For example, flash photolysis of thiazole in the gas phase has been shown to produce the CN radical. nih.gov The specific photochemical pathway and the resulting products are influenced by the substituents on the thiazole ring and the reaction conditions. nih.gov

Computational studies have been employed to understand the photochemical behavior of thiazole derivatives, such as N-alkoxythiazole-2(3H)thiones, to design new radical precursors. nih.gov These studies help in predicting the fragmentation processes and the stability of the resulting radicals. nih.gov

Intramolecular Rearrangements and Cycloadditions.numberanalytics.comum.es

Thiazole and its derivatives can participate in intramolecular rearrangements and cycloaddition reactions, although the aromaticity of the thiazole ring often requires harsh reaction conditions for these transformations to occur. wikipedia.org

Thiazoles can act as dienophiles in Diels-Alder reactions, though they are generally not very reactive. numberanalytics.com However, the presence of activating groups, such as an amino group at the C2-position, can enhance their reactivity. um.es For example, 5-alkenyl-2-aminothiazoles have been shown to react as dienes with electron-poor dienophiles in [4+2] cycloaddition reactions. um.es These reactions can be highly selective, leading to the formation of complex polycyclic thiazole derivatives. um.es

Thiazoles can also undergo [2+2] cycloadditions. For instance, the reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) was found to proceed through a formal [2+2] cycloaddition to a cyclobutene (B1205218) intermediate. wikipedia.org

Intramolecular rearrangements of thiazole derivatives can also occur. As mentioned earlier, palladium-catalyzed reactions can induce an O- to N-alkyl migratory rearrangement in 2-alkoxythiazoles. thieme-connect.com

Spectroscopic and Advanced Structural Characterization of 2 Benzyloxy 1,3 Thiazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular framework of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 2-(Benzyloxy)-1,3-thiazole is predicted to exhibit distinct signals corresponding to the protons of the thiazole (B1198619) ring, the benzylic methylene (B1212753) group, and the phenyl ring. The thiazole protons, typically found in the aromatic region, are influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms. In related thiazole-containing structures, the thiazole proton signal appears as a singlet. rsc.org For instance, the C-H proton of a thiazole ring in one analogue was observed as a singlet at 8.63 ppm. rsc.org

The benzylic protons (CH₂) are expected to appear as a sharp singlet, shifted downfield due to the adjacent oxygen atom. The protons of the phenyl group will typically resonate in the aromatic region, between 7.0 and 7.5 ppm, with their multiplicity depending on the substitution pattern.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Thiazole H-4 | ~7.2 - 7.5 | Doublet | |

| Thiazole H-5 | ~6.9 - 7.2 | Doublet | |

| Benzylic CH₂ | ~5.4 | Singlet | Shifted downfield by adjacent oxygen. |

| Phenyl Protons | ~7.3 - 7.5 | Multiplet | Typical aromatic region. |

This table is predictive and based on general principles and data from analogous structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct resonances are expected for the thiazole ring carbons, the benzylic carbon, and the phenyl group carbons. The C-2 carbon of the thiazole ring, being directly attached to two heteroatoms (N and O), is expected to be significantly deshielded, appearing far downfield. In a similar substituted thiazole, the C-2 carbon was observed at 151.71 ppm. rsc.org The other thiazole carbons, C-4 and C-5, will appear at higher field strengths. The benzylic carbon resonance is anticipated in the range of 60-70 ppm, while the carbons of the phenyl ring will produce signals in the aromatic region (~125-140 ppm).

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Thiazole C-2 | ~160 - 170 | Highly deshielded due to attachment to N and O. |

| Thiazole C-4 | ~140 - 145 | |

| Thiazole C-5 | ~110 - 115 | |

| Benzylic CH₂ | ~65 - 75 | |

| Phenyl C-1 (ipso) | ~135 - 140 | |

| Phenyl C-2/C-6 | ~128 - 130 | |

| Phenyl C-3/C-5 | ~128 - 130 | |

| Phenyl C-4 | ~127 - 129 |

This table is predictive and based on general principles and data from analogous structures.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

A study on 2-(2-(benzyloxy)-3-methoxyphenyl)-1H-benzimidazole, an analogue containing the benzyloxy moiety, demonstrated the power of these techniques for complete structural assignment. usm.myugm.ac.id

COSY experiments establish proton-proton (¹H-¹H) coupling networks, which would be used to confirm the connectivity between the H-4 and H-5 protons on the thiazole ring and within the phenyl ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon by linking the ¹H and ¹³C data.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between the different fragments of the molecule. For this compound, HMBC would show correlations between the benzylic protons and the thiazole C-2 carbon, as well as the ipso-carbon of the phenyl ring, thus confirming the C-O-C linkage. A comprehensive 1D and 2D NMR study on thiazolo[5,4-d]thiazole (B1587360) derivatives similarly highlights the importance of these techniques for complete structural elucidation of complex heterocyclic systems. nih.gov

Mass Spectrometry (MS) for Molecular Formula Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The electron impact (EI) mass spectrum of thiazole derivatives often shows a prominent molecular ion peak. researchgate.net The fragmentation of the thiazole ring is a common pathway observed in the mass spectra of related compounds. sapub.org For this compound, key fragmentation pathways would include the cleavage of the benzylic C-O bond. This would lead to the formation of a benzyl (B1604629) cation (m/z 91), which can rearrange to the highly stable tropylium (B1234903) ion, a characteristic peak in the mass spectra of benzyl-containing compounds. Another expected fragmentation would involve the loss of the entire benzyloxy group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition and molecular formula of a compound with high confidence. Techniques like Electrospray Ionization (ESI) combined with Time-of-Flight (ToF) analyzers are commonly used. rsc.orgrsc.org For this compound (C₁₀H₉NOS), HRMS would be used to confirm the exact mass of the molecular ion (e.g., [M+H]⁺), distinguishing it from other compounds with the same nominal mass but different elemental compositions. For example, in the characterization of a different thiazole derivative, HRMS (QToF-ESI) was used to find the mass of the protonated molecule [M+H]⁺ as m/z 510.2423, which was in close agreement with the calculated value of 510.2427 for the molecular formula C₂₈H₃₀N₃O₄S. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the benzylic CH₂ group, expected just below 3000 cm⁻¹.

C=C and C=N stretching: Aromatic and thiazole ring vibrations in the 1450-1650 cm⁻¹ region.

C-O stretching: Strong absorptions corresponding to the aryl-O and alkyl-O ether linkages, typically in the 1000-1300 cm⁻¹ region.

In studies of the analogue benzothiazole (B30560), characteristic peaks for the aromatic ring were identified, including C=C stretching at 1460 cm⁻¹ and C=N stretching at 1640 cm⁻¹. researchgate.net Similarly, analysis of 1,2,5-thiadiazole (B1195012) provided assignments for various ring vibrations. ukim.mk Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data, especially for the vibrations of the thiazole ring and the C-S bond.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3030 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Thiazole Ring | C=N Stretching | ~1640 |

| Ether C-O | Asymmetric Stretching | 1200 - 1275 |

| Ether C-O | Symmetric Stretching | 1000 - 1100 |

This table presents expected frequencies based on data from analogous structures. researchgate.net

Elemental Analysis for Compositional Purity

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is critical for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula.

For This compound , with a molecular formula of C₁₀H₉NOS, the theoretical elemental composition would be:

Carbon (C): 62.80%

Hydrogen (H): 4.74%

Nitrogen (N): 7.32%

Oxygen (O): 8.37%

Sulfur (S): 16.77%

While specific experimental data for this compound is not available, published research on analogous compounds routinely includes elemental analysis to confirm their synthesis. For example, in the synthesis of related benzothiazole derivatives, researchers report both the calculated and experimentally found percentages, which are expected to be in close agreement (typically within ±0.4%).

Interactive Data Table of Theoretical vs. Found Elemental Analysis for an Analogous Compound: The following table illustrates how elemental analysis data is typically presented, using a related compound as an example.

| Compound Name | Element | Calculated (%) | Found (%) |

| 2-(Chloromethyl)-benzo[d]-thiazole | C | 52.32 | 52.22 |

| (C₈H₆ClNS) | H | 3.29 | 3.31 |

| N | 7.63 | 7.69 |

Data for illustrative purposes only and does not represent this compound.

Computational and Theoretical Investigations of 2 Benzyloxy 1,3 Thiazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. scirp.orgepu.edu.iq For the 2-(benzyloxy)-1,3-thiazole system, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine the molecule's optimized geometric and electronic properties. doi.orgdergipark.org.tr

The initial step involves a geometry optimization, where the calculation seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in thiazole (B1198619) derivatives, DFT accurately predicts the geometry of the five-membered ring and the orientation of its substituents. epu.edu.iqnih.gov The calculations would elucidate the precise bond lengths of the C-S, C-N, and C=C bonds within the thiazole ring and the C-O bond of the benzyloxy group, as well as the angles defining the molecular shape. These optimized parameters provide a foundational understanding of the molecule's steric and electronic makeup.

Beyond geometry, DFT calculations reveal the distribution of electron density across the molecule. Analysis of the molecular electrostatic potential (MEP) surface visually identifies the electron-rich and electron-poor regions. scirp.orgrsc.org For this compound, the MEP map would likely show negative potential (electron-rich regions) around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, while positive potential would be expected around the hydrogen atoms.

Analysis of Frontier Molecular Orbitals (FMOs) and Chemical Reactivity Descriptors

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and spatial distribution of these orbitals are critical indicators of a molecule's ability to donate or accept electrons in chemical reactions. nih.gov

The HOMO represents the electron-donating capability (nucleophilicity), while the LUMO represents the electron-accepting ability (electrophilicity). For thiazole derivatives, the HOMO is typically distributed over the thiazole ring, indicating its role as an electron donor. mdpi.comresearchgate.net The LUMO's distribution highlights the regions most likely to accept electrons from a nucleophile. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior. researchgate.net These include:

Chemical Hardness (η): η = (ELUMO – EHOMO) / 2. It measures the resistance to a change in electron distribution. Hard molecules have a large energy gap.

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness; soft molecules are more reactive.

Electronegativity (χ): χ = –(EHOMO + ELUMO) / 2. It describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ –χ). This index quantifies the energy stabilization when the system acquires additional electronic charge from the environment. mdpi.com

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Conformational Landscape and Energy Minimization Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. iu.edu.sa For this compound, which possesses several rotatable single bonds (e.g., C-O, O-CH₂, CH₂-Ph), a complex conformational landscape can be expected.

Conformational analysis is performed computationally by systematically rotating these bonds and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, identifies all possible conformers (local energy minima) and the transition states that separate them. researchgate.net DFT methods are well-suited for these calculations, providing accurate relative energies for different spatial arrangements. dergipark.org.tr

Spectroscopic Parameter Prediction via Quantum Chemical Methods

Quantum chemical calculations are highly effective at predicting various spectroscopic properties, which can be used to interpret and verify experimental data. For this compound, methods like DFT can simulate infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. mdpi.comresearchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the normal modes of vibration (stretching, bending, etc.) within the molecule. While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using scaling factors to achieve excellent agreement with experimental FT-IR and Raman spectra. doi.orgresearchgate.net This allows for the confident assignment of every peak in the experimental spectrum to a specific molecular motion.

Illustrative Data Table: Predicted Vibrational Frequencies for a 2-Alkoxy-Thiazole System

| Assignment | Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2980-2900 |

| Thiazole C=N | Stretching | ~1540 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O-C | Asymmetric Stretching | ~1250 |

> Note: The data in this table is illustrative, based on typical values for similar functional groups, and does not represent experimentally verified results for this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. doi.orgmdpi.com Calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning signals in complex experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). dergipark.org.trmdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the UV-Vis spectrum. These calculations help to understand the electronic transitions occurring within the molecule, often involving the promotion of an electron from the HOMO to the LUMO. mdpi.com

Reaction Mechanism Modeling using Computational Approaches

Computational chemistry offers a molecular-level view of chemical reactions, allowing for the detailed modeling of reaction mechanisms. This involves identifying the complete reaction pathway, including reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. mdpi.com

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational modeling can provide invaluable mechanistic insights. A common synthetic route to thiazoles is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.net A computational study of such a reaction would involve:

Locating Stationary Points: Optimizing the geometries of the reactants, products, and all plausible intermediates.

Transition State Searching: Identifying the high-energy transition state structures that represent the energy barrier for each step of the reaction. TS searching algorithms locate the first-order saddle points on the potential energy surface.

Frequency Analysis: Performing vibrational frequency calculations on all optimized structures. A true minimum (reactant, product, intermediate) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

Reaction Pathway Confirmation: Using Intrinsic Reaction Coordinate (IRC) calculations to follow the path downhill from the transition state to confirm that it connects the intended reactant and product.

Applications As Key Building Blocks in Advanced Organic Synthesis and Materials Science

Precursors for Complex Heterocyclic Systems

2-(Benzyloxy)-1,3-thiazole serves as a crucial starting material for the synthesis of intricate heterocyclic systems. The thiazole (B1198619) nucleus itself is a core structure in numerous pharmacologically active agents. nih.govresearchgate.netresearchgate.net The benzyloxy group can be strategically manipulated or cleaved to introduce other functional groups, paving the way for the construction of diverse heterocyclic frameworks.

For instance, derivatives of this compound have been utilized in one-pot multicomponent reactions to generate complex molecules containing fused heterocyclic rings. ijcce.ac.ir A study detailed the synthesis of novel thiazole derivatives by reacting a 2-(benzyloxy)-5-(2-bromo-acetyl)-benzoic acid methyl ester with other reagents to form multi-heterocyclic systems with potential antitubercular activity. ijcce.ac.ir This highlights the role of the 2-(benzyloxy)thiazole moiety as a foundational element for building elaborate molecular architectures.

Furthermore, the thiazole ring system can be incorporated into larger, fused structures such as triazolo-thiazoles. vulcanchem.com While not directly starting from this compound, the synthesis of related structures like (E)-(benzyloxy)(1-{6-methyl- ijcce.ac.iracs.orgorganic-chemistry.orgtriazolo[3,2-b] ijcce.ac.irdntb.gov.uathiazol-5-yl}ethylidene)amine demonstrates the utility of the benzyloxy group in constructing these fused systems. vulcanchem.com The benzyloxy group in such compounds contributes to their lipophilicity and can influence their solubility in various solvents. vulcanchem.com

Scaffold for the Construction of Diverse Molecular Architectures

Research has shown that thiazole derivatives can be synthesized through various methods, including the Hantzsch thiazole synthesis, and can be functionalized at different positions to create a library of compounds with diverse biological activities. organic-chemistry.orgmjcce.org.mk The 2-(benzyloxy) substituent can direct further chemical reactions or can be a key feature of the final molecule's interaction with biological targets or its properties within a material. For example, the synthesis of thiazole-benzimidazole hybrids has been achieved using precursors that include a benzyloxy-substituted phenyl-thiazole derivative. arkat-usa.org

The structural versatility of the thiazole scaffold allows for the creation of compounds with a wide range of applications, from antimicrobial and anti-inflammatory agents to materials for electronic devices. kuey.netacs.orgresearchgate.net The benzyloxy group can play a significant role in fine-tuning the properties of these molecules.

Role in Polymer Chemistry and Novel Material Development

The unique electronic and optical properties of thiazole-containing compounds make them attractive for applications in polymer chemistry and materials science. kuey.net Thiazole-based polymers have been investigated for their potential use in organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kuey.net These materials often exhibit good charge transport properties and stability. kuey.net

While direct polymerization of this compound is not commonly reported, its derivatives can be incorporated as monomers or functional units within a polymer chain. The benzyloxy group can influence the solubility and processing of the resulting polymers. Furthermore, the thiazole ring itself contributes to the electronic properties of the material. The development of novel materials containing thiazole units is an active area of research, with potential applications extending to sensors and catalysts. dntb.gov.ua

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Benzyloxy)-1,3-thiazole, and how do reaction conditions influence yield?

- Methodology : Begin with nucleophilic substitution of 2-chlorothiazole derivatives with benzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction progress via TLC and purify via column chromatography using ethyl acetate/hexane gradients. Adjust solvent polarity (e.g., DMSO for slower kinetics) to reduce byproducts .

- Key Considerations : Catalysts like glacial acetic acid (used in triazole synthesis) can stabilize intermediates , while reflux duration (4–6 hours) balances yield and decomposition risks .

Q. How can NMR and IR spectroscopy validate the structure and purity of this compound?

- NMR Analysis : Compare experimental -NMR peaks to theoretical predictions:

- Benzyloxy protons: δ 4.8–5.2 ppm (singlet).

- Thiazole protons: δ 7.2–8.1 ppm (multiplet for aromatic coupling) .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound derivatives to biological targets?

- Docking Protocols : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Parameterize the benzyloxy group’s van der Waals radius and electrostatic potential. Validate with MD simulations (100 ns) to assess stability .

- SAR Insights : Substituents at the 4-position of the thiazole ring (e.g., halogens) enhance hydrophobic interactions, as seen in benzothiazole-based antimicrobial agents .

Q. How do solvent polarity and temperature affect regioselectivity in benzyloxy-thiazole functionalization?

- Experimental Design : Perform Suzuki-Miyaura coupling at 60°C in THF (polar aprotic) vs. toluene (nonpolar). Monitor regioselectivity via HPLC-MS. Polar solvents favor para-substitution (70% yield) due to stabilized transition states .

- Contradiction Resolution : Conflicting reports on optimal Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) require controlled screening with kinetic profiling .

Q. What mechanistic pathways explain unexpected byproducts in benzyloxy-thiazole alkylation?

- Hypothesis Testing : Trace side products (e.g., dimerization) via -NMR and HRMS. Propose a radical-mediated pathway under high-temperature conditions, supported by ESR spectroscopy .

- Mitigation : Introduce radical scavengers (e.g., TEMPO) or lower reaction temperatures (0–25°C) to suppress unwanted pathways .

Characterization and Stability

Q. How does X-ray crystallography resolve ambiguities in this compound conformation?

- Protocol : Grow single crystals via slow evaporation in ethanol. Refine using SHELX-97; analyze dihedral angles between the benzyloxy and thiazole planes. A 15° tilt indicates steric hindrance from ortho-substituents .

Q. What stability challenges arise during long-term storage of this compound?

- Findings : Hydrolysis of the benzyloxy group occurs in humid conditions (≥60% RH). Store under argon at –20°C with molecular sieves. Monitor degradation via LC-MS (m/z 162 fragment) .

Biological Activity Profiling

Q. How to design in vitro assays to evaluate the anti-inflammatory potential of this compound derivatives?

- Assay Design : Use LPS-induced RAW 264.7 macrophages. Measure NO production (Griess reagent) and IL-6 levels (ELISA). Compare IC₅₀ values against indomethacin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.